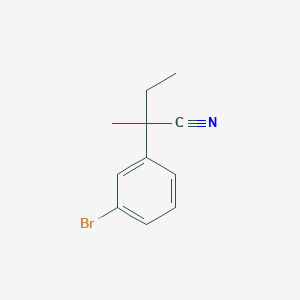

2-(3-Bromophenyl)-2-methylbutanenitrile

Description

Contextual Significance of α-Aryl Nitrile Scaffolds in Advanced Organic Synthesis

The α-aryl nitrile motif, characterized by a nitrile group and an aromatic ring attached to the same carbon atom, represents a cornerstone in advanced organic synthesis. These structures are highly valued as versatile synthetic intermediates. researchgate.net The nitrile group, with its electrophilic carbon atom, can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and ketones. nih.govnih.gov This chemical reactivity makes α-aryl nitriles key precursors in the synthesis of a diverse array of more complex molecules. researchgate.net

The synthesis of α-aryl nitriles, particularly those with a quaternary carbon center, has been a subject of intensive research. The construction of these sterically hindered centers presents a significant synthetic challenge. acs.org Modern catalytic methods, especially those employing palladium, have become instrumental in achieving the efficient α-arylation of nitriles. These methods often involve the cross-coupling of an aryl halide with a nitrile-containing substrate. organic-chemistry.org The development of sophisticated ligand systems has been crucial in overcoming the challenges associated with these transformations, allowing for the synthesis of a wide range of α-aryl nitriles with high efficiency. researchgate.net

Research Rationale for Investigating Substituted Bromophenyl Nitriles

The presence of a bromine atom on the phenyl ring of a nitrile scaffold, as seen in 2-(3-Bromophenyl)-2-methylbutanenitrile, provides a strategic advantage for further chemical modifications. The carbon-bromine bond serves as a versatile functional handle for a variety of cross-coupling reactions. Organometallic reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the bromine-substituted position. This capability allows for the late-stage diversification of the molecular scaffold, enabling the synthesis of a library of related compounds from a common intermediate.

Furthermore, the electronic properties of the bromine atom can influence the reactivity of the aromatic ring and the adjacent functional groups. The investigation of substituted bromophenyl nitriles is therefore driven by the desire to create molecular building blocks with tunable properties for applications in medicinal chemistry and materials science. mdpi.com The specific substitution pattern on the phenyl ring can have a significant impact on the biological activity and physical properties of the final molecule. acs.org

Overview of Current Research Trajectories Relevant to this compound

Current research trajectories related to compounds like this compound are multifaceted, reflecting the broad utility of its structural components. A significant area of focus is the development of novel and more efficient catalytic methods for the synthesis of quaternary α-aryl nitriles. acs.orgresearchgate.net Researchers are continually exploring new catalyst systems and reaction conditions to improve yields, expand substrate scope, and enhance stereoselectivity where applicable. nih.gov

In the realm of medicinal chemistry, there is a growing interest in the incorporation of nitrile-containing scaffolds into drug candidates. The nitrile group can act as a key pharmacophore, participating in hydrogen bonding or other interactions with biological targets. researchgate.net The bromophenyl motif is also a common feature in many biologically active compounds, and its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. nih.gov Consequently, research is directed towards synthesizing and evaluating novel bromophenyl nitriles for their potential as therapeutic agents. mdpi.com

Another active area of research involves the use of α-aryl nitriles as precursors for the synthesis of complex heterocyclic compounds. The versatile reactivity of the nitrile group allows for its participation in various cyclization reactions, providing access to a wide range of nitrogen-containing ring systems. nih.gov These heterocyclic structures are of immense importance in medicinal chemistry and materials science.

Detailed Research Findings

While specific research findings on this compound are not extensively documented in publicly available literature, a wealth of information on analogous compounds provides a strong basis for understanding its potential synthesis and reactivity.

Synthesis:

The most probable synthetic route to this compound would involve the α-arylation of 2-methylbutanenitrile with a 3-bromophenyl halide. Palladium-catalyzed cross-coupling reactions are the state-of-the-art for this type of transformation.

A plausible synthetic approach is outlined in the following table:

| Reaction Step | Reagents and Conditions | Description |

| α-Arylation | 2-methylbutanenitrile, 1-bromo-3-iodobenzene (B1265593) (or 1,3-dibromobenzene), Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., XPhos, SPhos), Strong base (e.g., NaOtBu, LHMDS), Anhydrous solvent (e.g., Toluene, Dioxane), Inert atmosphere (e.g., Argon, Nitrogen), Elevated temperature. | This step involves the deprotonation of 2-methylbutanenitrile at the α-position by a strong base to form a nucleophilic carbanion. This carbanion then undergoes a palladium-catalyzed cross-coupling reaction with the 3-bromophenyl halide to form the desired C-C bond, yielding this compound. The choice of ligand and base is crucial for achieving high yields and preventing side reactions. |

Reactivity:

The reactivity of this compound can be predicted based on its functional groups: the nitrile and the aryl bromide.

| Functional Group | Potential Reactions | Reagents and Conditions | Expected Product(s) |

| Nitrile | Hydrolysis | Strong acid (e.g., H2SO4, HCl) or base (e.g., NaOH, KOH) with heating. nj-finechem.com | 2-(3-Bromophenyl)-2-methylbutanoic acid or its corresponding salt. |

| Reduction | Strong reducing agents like Lithium aluminum hydride (LiAlH4). nih.gov | (2-(3-Bromophenyl)-2-methylbutyl)amine. | |

| Addition of Grignard Reagents | Grignard reagent (e.g., CH3MgBr) followed by aqueous workup. nih.gov | A ketone, for example, 1-(3-Bromophenyl)-1,1-dimethyl-2-pentanone. | |

| Aryl Bromide | Suzuki Coupling | Arylboronic acid, Palladium catalyst, Base (e.g., K2CO3). | A biaryl compound where the bromine is replaced by the aryl group from the boronic acid. |

| Heck Coupling | Alkene, Palladium catalyst, Base (e.g., Et3N). | A substituted alkene where the bromine is replaced. | |

| Sonogashira Coupling | Terminal alkyne, Palladium and Copper catalysts, Base (e.g., Et3N). | An aryl-alkyne compound. | |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base. | An N-arylated amine. |

These predicted reactions highlight the synthetic utility of this compound as a versatile intermediate for accessing a wide range of more complex molecules.

Structure

3D Structure

Properties

Molecular Formula |

C11H12BrN |

|---|---|

Molecular Weight |

238.12 g/mol |

IUPAC Name |

2-(3-bromophenyl)-2-methylbutanenitrile |

InChI |

InChI=1S/C11H12BrN/c1-3-11(2,8-13)9-5-4-6-10(12)7-9/h4-7H,3H2,1-2H3 |

InChI Key |

BVLOSSADXROQBL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C#N)C1=CC(=CC=C1)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Construction of 2 3 Bromophenyl 2 Methylbutanenitrile and Analogous Structures

Stereoselective Approaches to α-Chiral Nitriles

The creation of α-chiral nitriles, especially those with quaternary stereocenters, is a challenging yet crucial task in synthetic chemistry. acs.orgresearchgate.net These chiral building blocks are integral to the synthesis of numerous optically active compounds. acs.orgresearchgate.net

Catalytic Asymmetric Cyanation Methodologies

Catalytic asymmetric cyanation represents one of the most direct methods for synthesizing optically active nitriles. acs.orgresearchgate.net These reactions involve the addition of a cyanide source to a prochiral substrate, guided by a chiral catalyst to produce an enantiomerically enriched product. acs.org Significant advancements have been made in developing chiral catalysts for the enantioselective synthesis of Cα-tetrasubstituted or quaternary α-chiral nitriles. acs.orgresearchgate.net

Recent research has expanded beyond traditional cyanide addition to include innovative approaches like enantioselective alkene cyanofunctionalization and cyanation via C-H bond functionalization. acs.orgresearchgate.net For instance, the merger of photoredox catalysis with asymmetric copper catalysis has enabled the synthesis of enantiomerically enriched alkyl nitriles from achiral carboxylic acids under mild conditions, showing broad substrate scope and high enantioselectivities. organic-chemistry.org Cyanide-free strategies have also emerged, utilizing reagents like isocyanides or employing biocatalysts such as aldoxime dehydratases to circumvent the use of toxic cyanide reagents. researchgate.net

| Catalyst Type | Substrate | Key Features |

| Chiral Metal Complexes | Aldehydes, Ketones, Imines | Promotes nucleophilic cyanide addition with high enantiomeric excess. acs.org |

| Organocatalysts | Aldehydes, Ketones, Imines | Metal-free alternative for asymmetric cyanation. acs.org |

| Photoredox/Copper Dual Catalysis | Achiral Carboxylic Acids | Enables synthesis of enantiomerically enriched nitriles under mild conditions. organic-chemistry.org |

| Rhodium Complexes | Alkenes | Achieves asymmetric cyanide-free hydrocyanation via hydroformylation/condensation/aza-Cope elimination sequences. researchgate.net |

| Aldoxime Dehydratases (Biocatalyst) | Aldoximes | Provides an enantioselective, cyanide-free route to chiral nitriles through dehydration. researchgate.net |

Radical Fragmentation Strategies for Chiral Nitrile Synthesis

Radical fragmentation offers an alternative pathway to chiral nitriles, often starting from readily available cyclic precursors. One such method involves the fragmentation of cyclic β-hydroxy azides to produce highly functionalized nitriles. nih.gov In this process, alkoxyl radicals are generated from the corresponding alcohols, which then undergo fragmentation to yield the nitrile product. This strategy has been successfully applied to precursors derived from carbohydrates, monoterpenoids, and steroids. nih.gov

Another approach utilizes the microwave-promoted fragmentation of cyclic O-phenyl oxime ethers. nih.gov This method generates an iminyl radical which subsequently fragments to form a nitrile tethered to an alkyl radical. sci-hub.st The resulting alkyl radical can be trapped by various agents, allowing for the formation of diverse products through C-O, C-C, C-N, or C-X bond formation in very short reaction times and without the need for metal catalysts or toxic cyanide reagents. nih.gov

| Precursor | Method | Key Features |

| Cyclic β-hydroxy azides | Alkoxyl radical fragmentation | Generates highly functionalized chiral nitriles from complex natural product scaffolds. nih.gov |

| Cyclic O-phenyl oxime ethers | Microwave-promoted iminyl radical fragmentation | Rapid, metal-free, and cyanide-free synthesis of functionalized nitriles. nih.govsci-hub.st |

Deoxygenation of Chiral Nitroalkanes to α-Aryl Alkylnitriles

A metal-free methodology has been developed for the synthesis of α-substituted enantiomerically enriched nitriles through the deoxygenation of chiral nitroalkanes. researchgate.netnih.gov This process uses trichlorosilane (B8805176) and a tertiary amine to convert aliphatic nitroalkanes into nitriles. researchgate.netnih.gov A key advantage of this method is the preservation of the stereochemical integrity of existing chiral centers. researchgate.netnih.gov

The reaction has been successfully applied to synthesize a range of chiral compounds, including α-aryl alkylnitriles, with no loss of enantiomeric excess. researchgate.netnih.gov This method provides a valuable route to chiral nitriles that are precursors to several active pharmaceutical ingredients. researchgate.netnih.gov

Arylation Strategies for Nitrile Synthesis

Directly introducing an aryl group at the α-position of a nitrile is a powerful strategy for constructing molecules like 2-(3-bromophenyl)-2-methylbutanenitrile. Transition-metal catalysis, particularly with palladium and nickel, has been instrumental in developing these methodologies.

Palladium-Catalyzed α-Arylation of Nitriles

Palladium-catalyzed α-arylation has become a general and useful method for forming a C-C bond between an aryl group and the carbon atom alpha to a cyano group. acs.orgresearchgate.net The process typically involves the coupling of a nitrile enolate with an aryl halide in the presence of a palladium catalyst. acs.orgresearchgate.net The development of catalysts with sterically hindered, electron-rich ligands has significantly broadened the scope of this reaction to include a wide range of nitriles and related anions. acs.orgresearchgate.net

This method can be used to create secondary, tertiary, and quaternary carbon centers with high selectivity for monoarylation. acs.org The reaction accommodates a variety of aryl bromides, including those that are electron-rich, electron-poor, or sterically hindered. acs.org While strong bases are often required, which can limit functional group tolerance, milder procedures have been developed. berkeley.educhu-lab.org For instance, using α-silyl nitriles with ZnF2 or zinc cyanoalkyl reagents allows the arylation to proceed under less basic conditions, tolerating sensitive functional groups like ketones and esters. berkeley.edu A general method for the direct α-arylation of various nitriles with the more abundant and less expensive aryl chlorides has also been established using a palladium catalyst with a specific bicyclic ligand. organic-chemistry.org

| Catalyst System | Substrates | Base/Additive | Key Features |

| Pd(dba)₂ / BINAP | Secondary and benzyl (B1604629) nitriles, Aryl bromides | Sodium tert-butoxide | Effective for monoarylation of specific nitrile types. acs.org |

| Palladium / Sterically hindered alkylphosphines | Ketones, Amides, Esters, Nitriles | Strong Base | Broad substrate scope for various enolates. acs.orgresearchgate.net |

| Palladium / α-silyl nitriles | Primary nitriles, Aryl bromides | ZnF₂ | Milder conditions, tolerates various functional groups. berkeley.edu |

| Palladium / zinc cyanoalkyl reagents | Secondary nitriles, Aryl bromides | - | High yields under mild conditions, compatible with base-sensitive groups. berkeley.edu |

| Pd(OAc)₂ or [Pd₂(dba)₃] / Bicyclic Ligand | Primary, secondary, cyclic nitriles, Aryl chlorides | NaN(SiMe₃)₂ | Enables use of less reactive but more economical aryl chlorides. organic-chemistry.org |

Nickel-Catalyzed Reductive Arylation of Redox-Active Esters to α-Aryl Nitriles

Nickel catalysis provides a powerful alternative for the synthesis of α-aryl nitriles. A notable method is the reductive cross-coupling of redox-active N-hydroxyphthalimide (NHP) esters with aryl iodides. acs.orgacs.orgnih.gov The NHP ester substrates are derived from cyanoacetic acid, allowing for a modular approach to substituted α-aryl nitriles. acs.orgacs.org

This reaction proceeds under mild conditions and exhibits a broad scope with excellent functional group tolerance, accommodating even complex and highly functionalized molecules. acs.orgchemrxiv.org Mechanistic studies have shown that a combination of a chlorosilane additive and zinc dust is crucial for the reduction and decarboxylation of the NHP ester to form the reactive radical intermediate. acs.orgnih.gov The chlorosilane plays a role beyond simply activating the metal reductant and is essential for product formation. acs.orgnih.gov

| Catalyst System | Substrates | Reductant/Additive | Key Features |

| Nickel Catalyst | N-hydroxyphthalimide (NHP) esters, Iodoarenes | Zn dust / Chlorosilane | Mild conditions, broad scope, high functional group tolerance. acs.orgacs.orgnih.gov |

Photoredox-Nickel-Catalyzed Cyanation of Aryl Halides

The introduction of a nitrile group onto an aromatic ring is a fundamental transformation in organic synthesis. researchgate.net Traditional methods often require harsh conditions and the use of highly toxic cyanide salts. researchgate.netthieme-connect.com A significant advancement in this area is the development of dual photoredox-nickel catalysis, which enables the cyanation of aryl halides under mild, room-temperature conditions. chinesechemsoc.orgmdpi.com This strategy merges the capabilities of nickel catalysis with visible-light photoredox catalysis to facilitate challenging bond formations. researchgate.net

The key to this methodology is the ability of a photocatalyst, upon excitation by visible light, to modulate the oxidation state of the nickel catalyst. chinesechemsoc.orgnih.gov In a typical catalytic cycle, an active Ni(0) or Ni(I) species undergoes oxidative addition to the aryl halide (e.g., an aryl bromide) to form an arylnickel(II) or arylnickel(III) intermediate. mdpi.comchinesechemsoc.org The excited photocatalyst then engages in a single-electron transfer (SET) with this intermediate, transiently generating a higher oxidation state Ni(III) species. chinesechemsoc.orgchinesechemsoc.org This high-valent nickel complex readily facilitates the transfer of a cyano group from a less toxic organic source and subsequent reductive elimination to yield the desired aryl nitrile and regenerate the active nickel catalyst. chinesechemsoc.orgchinesechemsoc.org

This dual catalytic system offers several advantages, including the use of safer, user-friendly cyanide sources like α-aminoacetonitriles, 1,4-dicyanobenzene, or even tert-butyl isocyanide, avoiding hypertoxic reagents like KCN or Zn(CN)2. researchgate.netchinesechemsoc.orgmdpi.com The reactions are often performed at room temperature, exhibit broad substrate scope, and tolerate a wide range of functional groups. researchgate.netchinesechemsoc.org This method represents a benign and powerful approach for the synthesis of this compound from a corresponding 1,3-dihalogenated or 3-bromo-substituted aromatic precursor.

| Nickel Catalyst | Photocatalyst | Ligand | Cyanide Source | Aryl Halide Scope | Reported Yields |

|---|---|---|---|---|---|

| NiCl₂·glyme | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | dtbbpy | α-Aminoacetonitrile | Aryl Bromides, Iodides | 53-93% chinesechemsoc.orgchinesechemsoc.org |

| NiI₂ | None (Light-Promoted) | dtbbpy | 1,4-Dicyanobenzene | Aryl Bromides, Chlorides | Good to Excellent mdpi.comacs.org |

| Ni(OAc)₂ | None (Thermal) | dppf | tert-Butyl isocyanide | Aryl Iodides, Bromides | Moderate to Good mdpi.com |

Aryl Exchange Reactions for Aryl Nitrile Synthesis

An innovative and less conventional approach to aryl nitrile synthesis involves nickel-catalyzed aryl exchange reactions. This methodology provides a powerful alternative to traditional cross-coupling by enabling the transfer of an aryl group from one molecule to a nitrile "acceptor." A notable example is the reaction between aromatic amides and a simple nitrile, such as cyanopyridine, to form the desired aryl nitrile. thieme-connect.comfigshare.com

This transformation is catalyzed by a low-valent nickel complex, such as one generated from Ni(cod)₂ with a suitable ligand like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype). thieme-connect.com The proposed mechanism involves the oxidative addition of the nickel catalyst into the C-N bond of the aromatic amide. Concurrently, or in a subsequent step, the C-CN bond of the nitrile source also undergoes oxidative addition to the metal center. Through a series of ligand exchange and reductive elimination steps, the aryl group and the cyano group are coupled, releasing the final aryl nitrile product. thieme-connect.com

This method is distinguished by its unique substrate scope and functional group tolerance, providing access to a wide array of complex aryl nitriles, including those found in bioactive compounds and organic luminescent molecules. thieme-connect.com The use of a low-toxicity, readily available nitrile source makes this protocol a strategically distinct and safer approach compared to methods employing highly toxic cyanide salts. thieme-connect.com Mechanistic studies, including the isolation of key nickel intermediates, have provided strong support for the proposed catalytic cycle. thieme-connect.comfigshare.com

| Aryl Source | Nitrile Source | Catalyst System | Conditions | Key Features |

|---|---|---|---|---|

| Aromatic Amides (Ar-CONBoc₂) | 4-Cyanopyridine | Ni(cod)₂ / dcype | 150 °C, o-xylene | Broad substrate scope, good functional group tolerance. thieme-connect.com |

| Aryl (pseudo)halides | Butyronitrile | Nickel Catalyst | Not specified | Utilizes retro-hydrocyanation and cross-coupling. researchgate.net |

Functional Group Interconversions for Bromophenyl Moiety Incorporation

Strategies for C-Br Bond Formation and Modification from Precursors

The incorporation of the 3-bromophenyl moiety is a critical step in the synthesis of the target molecule. The most common method for preparing aryl bromides is electrophilic aromatic bromination. nih.gov This reaction class involves the substitution of a hydrogen atom on the aromatic ring with a bromine atom. For non-activated or deactivated aromatic rings, a catalyst is typically required to polarize the brominating agent and generate a sufficiently powerful electrophile. libretexts.org

Classical methods involve the use of molecular bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.orgyoutube.com The Lewis acid coordinates to one of the bromine atoms, making the other atom highly electrophilic and susceptible to attack by the π-electrons of the aromatic ring. youtube.comscience-revision.co.uk

Modern advancements have introduced milder and more selective brominating agents. N-Bromosuccinimide (NBS) is a widely used alternative to Br₂ due to its solid nature and ease of handling. organic-chemistry.org NBS can be used in conjunction with various activators or catalysts to achieve efficient bromination. For instance, the treatment of deactivated aromatic compounds with NBS in concentrated sulfuric acid provides a practical route to the corresponding bromo derivatives under mild conditions. acs.org Other systems, such as using ammonium (B1175870) bromide with an oxidant like Oxone, offer an efficient and regioselective protocol for the bromination of various aromatic compounds. organic-chemistry.org The choice of method and the directing effects of existing substituents on the aromatic precursor are crucial for achieving the desired 3-bromo substitution pattern.

| Brominating Agent | Catalyst/Solvent | Substrate Type | Key Advantages |

|---|---|---|---|

| Br₂ | FeBr₃ or AlCl₃ | General Aromatics | Classical, well-established method. youtube.com |

| N-Bromosuccinimide (NBS) | Conc. H₂SO₄ | Deactivated Aromatics | Mild conditions, simple workup. organic-chemistry.orgacs.org |

| Ammonium Bromide | Oxone / Methanol or Water | Activated Aromatics | Ambient temperature, catalyst-free. organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Hexafluoroisopropanol (HFIP) | Arenes and Heterocycles | Mild, highly regioselective. organic-chemistry.org |

Interconversion of Aryl Halides in Complex Architectures

In complex multi-step syntheses, the ability to interchange one halogen for another on an aromatic ring is a valuable strategic tool. nih.gov These halogen exchange reactions, often referred to as aromatic Finkelstein reactions, can be used to convert a more readily available or cheaper aryl halide (e.g., a chloride) into a more reactive one (e.g., a bromide or iodide), or vice versa. nih.govrsc.orgsemanticscholar.org Such transformations are typically mediated by transition metal catalysts, with copper and nickel complexes being widely employed. nih.govsemanticscholar.org

Copper-catalyzed systems have proven particularly effective for converting aryl bromides to aryl iodides and can also be applied to other halogen exchanges. organic-chemistry.org A common protocol involves using a copper(I) salt, such as CuI, in the presence of a diamine ligand and a halide source like sodium iodide (NaI). organic-chemistry.org These reactions are generally mild and tolerate a wide variety of functional groups. organic-chemistry.org

Nickel-catalyzed methods were among the first developed for aromatic Finkelstein reactions. nih.gov Systems using a nickel(II) salt with zinc powder to generate a catalytic Ni(0) species can effectively displace aryl bromides with iodide from potassium iodide under mild conditions. researchgate.net The development of these interconversion methods provides synthetic chemists with greater flexibility, allowing them to choose the most convenient halogen for a particular synthetic step before converting it to the desired halide in a later stage. rsc.org

| Transformation | Catalyst System | Halide Source | Conditions | Reference |

|---|---|---|---|---|

| Ar-Br → Ar-I | CuI / 1,2-Diamine Ligand | NaI | Dioxane, 110 °C | organic-chemistry.org |

| Ar-Br → Ar-I | Ni(II) salt / Zn powder | KI | Mild conditions | researchgate.net |

| Ar-Br → Ar-I | CuI / KI | HMPA | 160 °C | nih.gov |

Innovations in Reaction Engineering for Nitrile Synthesis

Continuous Flow Synthesis of Fine Chemicals

The transition from traditional batch processing to continuous flow manufacturing represents a paradigm shift in the synthesis of fine chemicals and pharmaceuticals. tandfonline.combohrium.com Microreactor technology, which utilizes channels with dimensions on the sub-millimeter scale, is at the forefront of this revolution. researchgate.netchimia.ch This technology offers significant advantages over batch reactors, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when dealing with hazardous reagents or highly exothermic reactions. tandfonline.comresearchgate.netrsc.org

Continuous flow systems are particularly well-suited for nitrile synthesis, a class of reactions that can involve toxic reagents and intermediates. For example, a cyanide-free synthesis of nitriles via the van Leusen reaction has been successfully transferred to a continuous flow process, achieving fast reaction times (1.5 minutes residence time) and high throughput (up to 8.8 g/h) with an improved safety profile. rsc.orgrsc.org Other methods, such as the direct preparation of nitriles from carboxylic acids using supercritical acetonitrile, have also been developed in a continuous-flow protocol. acs.org The Schmidt reaction, which can transform aldehydes into nitriles, has been adapted to a microreactor system, greatly improving the safety of using the potentially explosive azide (B81097) reagents. rhhz.net

The scalability of continuous flow processes is often more straightforward than for batch reactions, as production can be increased by simply running the system for a longer duration or by "scaling out" (numbering-up) through the use of parallel microreactors. chimia.ch This approach accelerates process development and enables a more flexible and efficient production of fine chemicals like this compound. bohrium.com

| Parameter | Traditional Batch Process | Continuous Flow / Microreactor |

|---|---|---|

| Heat & Mass Transfer | Often limited, potential for hotspots. | Excellent, due to high surface-area-to-volume ratio. researchgate.netrsc.org |

| Safety | Large volumes of hazardous materials. | Small reactor hold-up, better temperature control, safer handling of toxic reagents. tandfonline.comrsc.org |

| Reaction Time | Hours to days. | Seconds to minutes. rsc.orgrhhz.net |

| Scalability | Complex, often requires re-optimization. | Linear scalability by time or numbering-up. chimia.ch |

| Reproducibility | Can vary between batches. | High, due to precise process control. rsc.org |

Application of Enabling Technologies in Flow Chemistry

The construction of the quaternary stereocenter in this compound and its analogs presents a significant synthetic challenge. The sequential introduction of two different alkyl groups onto the benzylic carbon of 3-bromophenylacetonitrile (B52883) requires precise control of reaction conditions to avoid side reactions and ensure high yields. Flow chemistry, with its inherent advantages of superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents in small, continuous streams, has emerged as a powerful tool for addressing these challenges. flinders.edu.au

A particularly relevant strategy for the synthesis of such compounds is phase-transfer catalysis (PTC). science24.com In a batch setting, the dialkylation of arylacetonitriles under PTC conditions is a well-established method. This technique typically involves a two-phase system where a quaternary ammonium salt transfers the deprotonated arylacetonitrile from the aqueous phase to the organic phase for subsequent alkylation. However, scaling up these reactions in batch can be problematic due to issues with mixing, heat dissipation, and the handling of large quantities of hazardous materials.

The translation of PTC alkylation to a continuous flow process offers a compelling solution to these issues. While direct literature on the continuous flow synthesis of this compound is not available, the principles can be extrapolated from studies on analogous systems. For instance, the continuous flow alkylation of phenylacetonitrile (B145931) has been demonstrated in capillary reactors, showcasing the feasibility of this approach. nih.gov

A hypothetical multi-step continuous flow synthesis of this compound could be envisioned as a "telescoped" process, where multiple reaction steps are performed sequentially without the isolation of intermediates. flinders.edu.auresearchgate.net This approach significantly reduces processing time, solvent waste, and manual handling.

Hypothetical Telescoped Flow Synthesis of this compound:

A conceptual flow setup for the synthesis of this compound could involve the following sequential steps:

Deprotonation: A solution of 3-bromophenylacetonitrile in an organic solvent is continuously mixed with a stream of a strong base (e.g., concentrated aqueous sodium hydroxide) in the presence of a phase-transfer catalyst (e.g., a tetraalkylammonium salt) in a microreactor or a packed-bed reactor. The efficient mixing and heat transfer in the flow reactor would facilitate rapid and controlled deprotonation.

First Alkylation (Methylation): The resulting anion is then immediately mixed with a stream of a methylating agent (e.g., methyl iodide or dimethyl sulfate). The precise control of stoichiometry and residence time in the flow reactor would favor mono-methylation and minimize undesired side reactions.

Second Deprotonation: The stream containing the mono-methylated intermediate, 2-(3-bromophenyl)propanenitrile, would then be mixed with another stream of base and phase-transfer catalyst to generate the corresponding anion.

Second Alkylation (Ethylation): This anion is subsequently reacted with an ethylating agent (e.g., ethyl bromide or diethyl sulfate) in a second reactor coil to form the final product, this compound.

In-line Purification: The product stream could then be passed through a continuous liquid-liquid extractor to remove the aqueous phase and then through a column packed with a scavenger resin to remove any unreacted reagents or byproducts, yielding the purified product in a continuous fashion. flinders.edu.au

The table below illustrates the potential parameters and advantages of such a continuous flow approach compared to traditional batch synthesis.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Temperature Control | Difficult, potential for hotspots | Precise, uniform temperature profile |

| Mixing | Often inefficient, scale-dependent | Highly efficient, independent of scale |

| Safety | Handling of large volumes of hazardous reagents | Small reactor volumes, contained system |

| Scalability | Challenging, requires process redesign | Straightforward by running the system for longer |

| Process Control | Manual or semi-automated | Fully automated with in-line monitoring |

Furthermore, the development of automated flow synthesis platforms allows for the rapid optimization of reaction conditions. magritek.com By integrating in-line analytical techniques, such as NMR or mass spectrometry, the reaction output can be monitored in real-time, and an algorithm can autonomously adjust parameters like temperature, flow rate, and stoichiometry to maximize yield and purity. This "on-demand" synthesis approach is particularly valuable for the rapid generation of libraries of analogous structures for screening purposes in drug discovery and materials science. eie.gr

While the direct synthesis of this compound in a continuous flow system has not been explicitly detailed in the literature, the successful application of flow chemistry to the synthesis of structurally similar compounds, particularly those with quaternary centers, strongly suggests its viability. The principles of multi-step telescoped reactions, phase-transfer catalysis, and automated optimization in flow provide a clear roadmap for the development of a highly efficient, safe, and scalable process for the construction of this important chemical entity and its analogs.

Mechanistic Elucidation and Reactivity Principles Governing 2 3 Bromophenyl 2 Methylbutanenitrile Transformations

Pathways of C-CN Bond Formation and Cleavage

The formation of the C-CN bond in α-aryl nitriles, including 2-(3-Bromophenyl)-2-methylbutanenitrile, can be achieved through various synthetic strategies. A common method involves the nucleophilic substitution of an appropriate benzylic halide with a cyanide salt. However, for quaternary centers, direct substitution is often challenging. Alternative routes, such as the palladium-catalyzed decarboxylative coupling of a cyanoacetate (B8463686) salt with an aryl halide, provide a more versatile approach to constructing these sterically hindered structures.

Conversely, the cleavage of the thermodynamically stable C-CN bond is a significant transformation that expands the synthetic utility of nitriles. orgsyn.orgnih.gov Metal-mediated C-CN bond activation has emerged as a powerful tool in this regard. orgsyn.orgnih.gov Transition metals like nickel and rhodium can facilitate the cleavage of the C-CN bond through oxidative addition, allowing the cyano group to function as a leaving group in cross-coupling reactions or as a source of the cyanide anion in cyanation reactions. orgsyn.orgnih.govacs.org For instance, nickel-catalyzed reactions can proceed via the oxidative addition of the C-CN bond to a Ni(0) complex, generating an arylnickel(II) intermediate that can then participate in various catalytic cycles. orgsyn.orgresearchgate.net

Reductive decyanation presents another pathway for C-CN bond cleavage. mdpi.com Reagents like sodium hydride in the presence of lithium iodide have been shown to effectively remove the cyano group from tertiary nitriles. mdpi.com The mechanism is believed to involve an addition-elimination pathway, where the aryl groups stabilize the transient negative charge on the α-carbon, facilitating the C-C bond scission. mdpi.com

The following table summarizes key methods for C-CN bond formation and cleavage relevant to α-aryl nitriles:

| Transformation | Method | Key Features | General Applicability |

| C-CN Bond Formation | Nucleophilic Substitution | SN2 reaction of a benzylic halide with a cyanide salt. | Primarily for primary and secondary benzylic centers. |

| Palladium-Catalyzed Decarboxylative Coupling | Coupling of an aryl halide with a cyanoacetate salt. | Effective for the synthesis of α-monoarylated nitriles, including those with quaternary centers. | |

| C-CN Bond Cleavage | Metal-Catalyzed Activation | Use of transition metals (e.g., Ni, Rh) to activate the C-CN bond. | Allows for cross-coupling reactions and cyanation. orgsyn.orgnih.govacs.org |

| Reductive Decyanation | Removal of the cyano group using reducing agents (e.g., NaH/LiI). | Applicable to tertiary nitriles, particularly those with stabilizing aryl groups. mdpi.com |

Radical Chemistry in the Synthesis and Reactivity of α-Aryl Nitriles

Radical pathways offer alternative and often complementary methods for the synthesis and functionalization of α-aryl nitriles. The generation of α-cyanoalkyl radicals can be a key step in these transformations. For example, the thermolysis of azobis(alkylcarbonitriles) can produce cyanoalkyl radicals that can then be utilized in various C-C bond-forming reactions. Copper-mediated radical α-heteroarylation of nitriles with these azo compounds provides a direct route to sterically hindered α,α-dialkyl-α-aryl nitriles.

Photoredox catalysis has also emerged as a powerful tool for generating radical intermediates under mild conditions. The oxidation of an aryl alkyl ether can lead to the formation of an α-aryloxyalkyl radical, which can then be trapped by a cyanide source to form a new C-CN bond. This approach allows for the direct C-H cyanation of various substrates.

The stability of the benzylic radical intermediate is a crucial factor in these reactions. The presence of the aryl group in α-aryl nitriles can stabilize an adjacent radical through resonance, making these compounds suitable substrates for radical-mediated transformations. The following table provides examples of radical reactions involving α-aryl nitriles:

| Reaction Type | Radical Generation | Key Reagents | Outcome |

| α-Heteroarylation | Thermolysis of azobis(alkylcarbonitriles) | Cu(OAc)2 | Synthesis of α,α-dialkyl-α-aryl nitriles. |

| C-H Cyanation | Photoredox catalysis | Acridinium photocatalyst, cyanide source | Direct formation of a C-CN bond at a C-H position. |

Nucleophilic and Electrophilic Reactivity of the Nitrile Group

The nitrile group exhibits dual reactivity, acting as both an electrophile at the carbon atom and a nucleophile (or base) at the nitrogen atom.

Electrophilic Character: The carbon atom of the nitrile group is electrophilic due to the polarization of the C≡N triple bond. This electrophilicity is enhanced by protonation or coordination to a Lewis acid, making the nitrile susceptible to attack by nucleophiles. Common nucleophilic additions to the nitrile group include:

Hydrolysis: In the presence of acid or base, nitriles can be hydrolyzed to carboxylic acids. The reaction proceeds through an amide intermediate.

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH4). The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the nitrile group to form imine anions, which upon hydrolysis yield ketones.

Nucleophilic/Basic Character: The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties to the nitrile group. Protonation of the nitrogen by a strong acid activates the nitrile towards nucleophilic attack.

The following table summarizes the key reactions showcasing the reactivity of the nitrile group:

| Reagent Type | Reaction | Product | Mechanism |

| Nucleophile (e.g., H2O, OH-) | Hydrolysis | Carboxylic Acid | Nucleophilic addition to the nitrile carbon, followed by tautomerization and further hydrolysis of the amide intermediate. |

| Nucleophile (e.g., H- from LiAlH4) | Reduction | Primary Amine | Nucleophilic addition of hydride to the nitrile carbon. |

| Nucleophile (e.g., R- from Grignard) | Addition | Ketone (after hydrolysis) | Nucleophilic addition of the carbanion to the nitrile carbon to form an imine anion, followed by hydrolysis. |

| Electrophile (e.g., H+) | Protonation | Activated Nitrile | Protonation of the nitrogen lone pair, enhancing the electrophilicity of the carbon. |

Role of the Bromophenyl Substituent in Reaction Selectivity and Rate

The 3-bromophenyl substituent in this compound plays a significant role in modulating the molecule's reactivity through both electronic and steric effects.

Electronic Effects: The bromine atom is an electronegative element and thus exerts an electron-withdrawing inductive effect (-I) on the phenyl ring. This effect deactivates the aromatic ring towards electrophilic aromatic substitution and influences the acidity of benzylic protons. The electron-withdrawing nature of the bromophenyl group can also impact the reactivity of the nitrile group. By withdrawing electron density, it can increase the electrophilicity of the nitrile carbon, potentially accelerating the rate of nucleophilic attack.

In the context of the Hammett equation, which quantifies the electronic influence of substituents on the reactivity of aromatic compounds, the bromo substituent has a positive σ value, indicating its electron-withdrawing character. This generally leads to an increase in the rate of reactions where a negative charge is developed in the transition state.

Steric Effects: The presence of the bromo group at the meta position has a moderate steric influence on the reaction center. While not as sterically demanding as an ortho substituent, it can still play a role in directing the approach of reagents and influencing the stereochemical outcome of reactions at the quaternary center.

The following table outlines the expected effects of the 3-bromophenyl substituent on various reaction types:

| Reaction Type | Electronic Effect of 3-Bromo Group | Expected Impact on Rate/Selectivity |

| Nucleophilic attack on the nitrile | Electron-withdrawing (-I effect) | Increased electrophilicity of the nitrile carbon, potentially leading to a faster reaction rate. |

| Formation of a benzylic carbanion | Electron-withdrawing (-I effect) | Stabilization of the carbanion, increasing the acidity of the benzylic proton (if present). |

| Electrophilic aromatic substitution | Deactivating | Slower reaction rate compared to benzene (B151609) and directs incoming electrophiles to the ortho and para positions relative to the bromo group. |

Computational Chemistry and Quantum Chemical Investigations

Theoretical Frameworks for Studying Nitrile Reactivity

The study of nitrile reactivity is grounded in several key theoretical frameworks that model molecular interactions and electron behavior. The nitrile group (–C≡N) is characterized by a linear geometry due to its sp-hybridized carbon and nitrogen atoms, with two pi (π) bonds forming the triple bond. libretexts.org The lone pair of electrons on the nitrogen resides in an sp hybrid orbital, making it less basic than the lone pairs on sp³-hybridized nitrogens found in amines. libretexts.org

Molecular Electron Density Theory (MEDT) Applied to Cycloaddition Reactions of Nitrile Derivatives

Molecular Electron Density Theory (MEDT) is a modern framework for understanding chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. researchgate.netrsc.org MEDT has been successfully applied to understand the mechanisms of [3+2] cycloaddition (32CA) reactions involving nitrile derivatives like nitrile oxides and nitrile ylides. researchgate.netrsc.org

Recent MEDT studies have classified 32CA reactions into different types—pseudodiradical, pseudo(mono)radical, carbenoid, and zwitterionic—based on the electronic structure of the three-atom component (TAC). mdpi.com For example, the 32CA reaction of a nitrile ylide with an electron-deficient ethylene (B1197577) was found to proceed through a one-step mechanism with a very low activation energy. researchgate.net Analysis within the MEDT framework can elucidate the regioselectivity and stereoselectivity of these reactions, often showing that solvent effects can influence the outcome. researchgate.nettandfonline.com Bonding Evolution Theory (BET), often used in conjunction with MEDT, helps to unravel the sequence of bond formation and breaking during a reaction. rsc.org

| Nitrile Derivative | Reactant | Reaction Type | Key Finding |

| Nitrile Ylide | Electron-deficient Ethylene | [3+2] Cycloaddition | The reaction follows a one-step, carbenoid-type (cb-type) mechanism with a low activation energy. researchgate.net |

| Nitrile Oxide | Ethene | Intramolecular [3+2] Cycloaddition | The reaction mechanism is stepwise, involving the formation of nitrogen lone pairs before C-C and C-O bond formation. rsc.org |

| Benzonitrile (B105546) Oxides | Substituted Ethylenes | [3+2] Cycloaddition | The reactivity of benzonitrile oxides is poor in polar reactions due to their moderate electrophilic and nucleophilic character. acs.org |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and reaction mechanisms of organic molecules. mdpi.com DFT calculations, often using functionals like B3LYP or M06-2X, provide a good balance between accuracy and computational cost for studying cycloaddition reactions involving nitrile oxides. tandfonline.commdpi.comscielo.br

DFT studies have been instrumental in establishing the mechanisms of [3+2] cycloaddition reactions of nitrile oxides with various substrates. tandfonline.com For example, research on the reaction between nitrile oxides and α,β-acetylenic aldehydes showed that these reactions proceed through a one-step, low asynchronous mechanism with high regioselectivity. tandfonline.comresearchgate.net DFT-based reactivity indices, derived from conceptual DFT, are powerful tools for predicting the regioselectivity observed in these reactions by analyzing the nucleophilic and electrophilic centers of the reactants. tandfonline.comresearchgate.net Furthermore, DFT can elucidate the role of catalysts and solvent effects on reaction pathways. acs.orgscielo.br

| System Studied | DFT Functional | Basis Set | Key Mechanistic Insight |

| Nitrile Oxides + Acetylenic Aldehyde | B3LYP | 6-31G(d) | The reaction proceeds via a one-step mechanism with high 4-regioselectivity, consistent with experimental results. tandfonline.com |

| Benzonitrile Oxide + Vinylacetic Acid | PBE1PBE, B3LYP, CAM-B3LYP | 6-311+G(2d,p) | The inclusion of solvent effects alters the preferential rotamer and favors a specific facial attack in the cycloaddition. scielo.br |

| Nitrilimine + Tetraphenylcyclopentadienone | ωB97X-D | Triple-ζ (TZ) | The [3+2] cycloaddition is a polar, single-step asynchronous process. nih.gov |

Frontier Molecular Orbital (FMO) Analysis in Substrate Activation and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and intramolecular charge transfer capabilities. researchgate.net

In the context of reactions involving nitriles, FMO analysis is crucial for predicting the feasibility and outcome of reactions like cycloadditions. wikipedia.org The interaction between the HOMO of one reactant and the LUMO of the other governs the reaction pathway. For instance, in a Diels-Alder reaction, a high-energy HOMO on the diene and a low-energy LUMO on the dienophile favor the reaction. FMO theory can also explain the regioselectivity of a reaction by considering the relative sizes of the orbital coefficients on the interacting atoms. scielo.br While powerful, the standard HOMO-LUMO approach has limitations, especially for larger systems, leading to the development of newer concepts like Frontier Effective-for-Reaction Molecular Orbitals (FERMO) to better describe bond breaking and formation. unesp.brnih.gov

| Concept | Description | Application in Nitrile Chemistry |

| HOMO | Highest Occupied Molecular Orbital; acts as an electron donor. researchgate.net | Determines the nucleophilic character of a nitrile-containing reactant. researchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital; acts as an electron acceptor. researchgate.net | Determines the electrophilic character of a reactant interacting with a nitrile. researchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. researchgate.net | A smaller gap generally indicates higher reactivity for the molecule. researchgate.net |

Advanced Spectroscopic and Analytical Methodologies for Research on 2 3 Bromophenyl 2 Methylbutanenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

High-resolution NMR spectroscopy stands as the most powerful tool for the complete structural assignment of 2-(3-Bromophenyl)-2-methylbutanenitrile in solution. A combination of one-dimensional and multi-dimensional NMR experiments allows for the precise mapping of proton and carbon environments and their connectivities.

Two-dimensional NMR techniques are indispensable for deciphering the complex spin systems within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be expected to show correlations between the methyl and methylene (B1212753) protons of the ethyl group. Specifically, a cross-peak would be observed between the signals corresponding to the -CH₂- and -CH₃ protons of this group, confirming their adjacent relationship.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map the direct one-bond correlations between protons and the carbon atoms they are attached to. This is crucial for assigning the carbon signals. For instance, the proton signal of the tertiary methyl group would show a correlation to the signal of the carbon atom of that same methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of nuclei. For a chiral molecule like this compound (if resolved into its enantiomers), NOESY can be instrumental in determining the relative stereochemistry and preferred conformations in solution. For instance, NOE cross-peaks might be observed between the protons of the tertiary methyl group and the ortho protons on the bromophenyl ring, indicating their spatial closeness.

A summary of expected 2D NMR correlations is presented below:

| Technique | Correlating Nuclei | Expected Correlations for this compound |

| COSY | ¹H-¹H | -CH₂- and -CH₃ protons of the ethyl group. |

| HETCOR/HSQC | ¹H-¹³C (one bond) | - Aromatic protons to their attached aromatic carbons.- Methylene protons to the methylene carbon.- Methyl protons to their respective methyl carbons. |

| NOESY | ¹H-¹H (through space) | - Protons of the tertiary methyl group with ortho protons of the bromophenyl ring.- Protons of the ethyl group with protons on the bromophenyl ring. |

One-dimensional ¹³C and ¹⁵N NMR spectra provide direct information about the carbon and nitrogen skeletons of the molecule.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum of this compound would be expected to show distinct signals for each unique carbon atom. The chemical shifts are influenced by the electronic environment of each carbon. The quaternary carbon attached to the bromine atom would appear as a single peak, as would the quaternary carbon of the nitrile group. The presence of the bromine atom would cause a downfield shift for the carbon it is attached to.

¹⁵N NMR: The nitrogen of the nitrile group has a characteristic chemical shift in the ¹⁵N NMR spectrum. This analysis can confirm the presence of the nitrile functional group and provide insights into its electronic environment.

Predicted ¹³C NMR chemical shifts for the key carbon atoms are outlined in the table below. These are estimated values based on analogous structures.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Quaternary Carbon (C-Br) | 120 - 125 |

| Nitrile Carbon (-C≡N) | 118 - 123 |

| Quaternary Carbon (C-CN) | 40 - 45 |

| Methylene Carbon (-CH₂-) | 30 - 35 |

| Tertiary Methyl Carbon (-CH₃) | 20 - 25 |

| Ethyl Methyl Carbon (-CH₃) | 8 - 12 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions corresponding to the stretching and bending vibrations of its functional groups. The sharp and intense absorption of the nitrile (C≡N) group is particularly diagnostic. The aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretching vibrations, would also be prominent.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡N stretch is also typically strong in the Raman spectrum. The symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum compared to the IR, aiding in the characterization of the substitution pattern.

Key expected vibrational frequencies are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2240 - 2260 (sharp, medium-strong) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-Br | Stretch | 500 - 600 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The analysis of these fragments helps to confirm the structure. A plausible fragmentation pathway would involve:

Alpha-cleavage: Loss of an ethyl radical to form a stable tertiary carbocation.

Loss of the nitrile group: Cleavage of the C-CN bond.

Fragmentation of the bromophenyl ring: While aromatic rings are generally stable, some fragmentation can occur.

The table below outlines the expected key fragments and their mass-to-charge ratios (m/z).

| Fragment | Proposed Structure | Expected m/z (for ⁷⁹Br/⁸¹Br) |

| Molecular Ion [M]⁺ | [C₁₁H₁₂BrN]⁺ | 237 / 239 |

| [M - C₂H₅]⁺ | [C₉H₇BrN]⁺ | 208 / 210 |

| [M - CN]⁺ | [C₁₀H₁₂Br]⁺ | 211 / 213 |

| [C₇H₄Br]⁺ | Bromophenyl cation | 155 / 157 |

UV-Visible Spectroscopy for Electronic Transitions and Reaction Kinetics

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to the π→π* transitions of the electrons in the bromophenyl aromatic ring. The nitrile group also has a weak n→π* transition, which may be obscured.

While not as structurally informative as NMR or MS for this particular compound, UV-Visible spectroscopy is an excellent tool for quantitative analysis and for monitoring reaction kinetics. If this compound is a reactant or product in a chemical reaction, and there is a change in the chromophore (the part of the molecule that absorbs light), the rate of the reaction can be followed by monitoring the change in absorbance at a

Future Perspectives in the Academic Research of Substituted α Aryl Nitriles

Rational Design of Catalytic Systems for Enhanced Selectivity and Sustainability

The synthesis of substituted α-aryl nitriles, such as 2-(3-Bromophenyl)-2-methylbutanenitrile, often relies on catalytic methods. The future in this domain lies in the rational design of highly selective and sustainable catalytic systems. Traditional stoichiometric reagents are gradually being replaced by catalytic amounts of transition metals or organocatalysts, minimizing waste and enhancing atom economy.

A primary focus is the development of catalysts that can achieve high enantioselectivity in the synthesis of chiral α-aryl nitriles. For a molecule like this compound, which possesses a stereocenter at the α-carbon, the ability to selectively produce one enantiomer is crucial for its potential biological applications. Future catalytic systems will likely involve sophisticated ligand design, where the steric and electronic properties of the ligand are fine-tuned to create a chiral pocket around the metal center. This will enable precise control over the approach of the reactants, leading to the desired stereoisomer.

Sustainability is another critical aspect. Research is geared towards replacing precious and toxic heavy metals with earth-abundant and benign alternatives like iron, copper, and manganese. Furthermore, the development of heterogeneous catalysts, where the catalyst is immobilized on a solid support, will facilitate easier separation from the reaction mixture and enable catalyst recycling, thereby reducing costs and environmental impact. The table below illustrates a comparative overview of traditional versus future catalytic systems for the synthesis of substituted α-aryl nitriles.

| Feature | Traditional Catalytic Systems | Future Catalytic Systems |

| Catalyst Type | Homogeneous precious metals (e.g., Palladium, Rhodium) | Heterogeneous earth-abundant metals (e.g., Iron, Copper), Organocatalysts |

| Selectivity | Often moderate chemo- and regioselectivity | High chemo-, regio-, and enantioselectivity through ligand design |

| Sustainability | Use of toxic metals, difficult to recycle | Use of benign metals, easy catalyst recovery and reuse |

| Reaction Conditions | Often harsh conditions (high temperature and pressure) | Milder reaction conditions, reducing energy consumption |

Development of Integrated Continuous Flow Processes for Complex Nitrile Synthesis

The paradigm of chemical synthesis is shifting from traditional batch processes to more efficient and safer continuous flow manufacturing. The synthesis of complex nitriles like this compound stands to benefit significantly from this transition. Continuous flow chemistry involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.

One of the key advantages of flow chemistry is enhanced safety. Many reactions for nitrile synthesis involve hazardous reagents or generate exothermic events. In a flow reactor, the small reaction volume at any given time minimizes the risk of runaway reactions. This is particularly relevant for the cyanation step, which often employs toxic cyanide sources.

Advanced Computational Modeling for Predicting Novel Reactivity and Molecular Design

Computational chemistry has become an indispensable tool in modern chemical research. For the study of substituted α-aryl nitriles, advanced computational modeling offers unprecedented opportunities to predict reactivity and guide molecular design. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to elucidate reaction mechanisms, calculate activation energies, and predict the selectivity of catalytic reactions.

In the context of designing new catalysts for the synthesis of molecules like this compound, computational screening of virtual libraries of ligands can accelerate the discovery of optimal catalyst structures. By simulating the interaction between the catalyst, substrates, and reagents, researchers can identify promising candidates for experimental validation, thereby saving significant time and resources.

Moreover, computational modeling can be used to predict the physicochemical properties of novel α-aryl nitriles. Properties such as solubility, stability, and electronic characteristics can be estimated before the molecule is even synthesized. This predictive power is invaluable for the rational design of new molecules with desired functionalities, whether for pharmaceutical or material science applications. The following table provides examples of how computational modeling can be applied in the research of α-aryl nitriles.

| Application Area | Computational Method | Predicted Outcome |

| Catalyst Design | Density Functional Theory (DFT) | Reaction mechanism, activation energies, catalyst stability |

| Reaction Optimization | Molecular Dynamics (MD) | Solvent effects, conformational analysis of reactants |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity, pharmacokinetic properties |

| New Molecule Design | Virtual Screening | Identification of novel α-aryl nitrile structures with desired properties |

Application of In Situ Spectroscopic Techniques for Real-time Mechanistic Insight

A deep understanding of reaction mechanisms is fundamental to the development of improved synthetic methodologies. Traditional methods of mechanistic investigation often rely on the isolation and characterization of reaction intermediates, which can be challenging for transient or unstable species. The application of in situ spectroscopic techniques provides a powerful alternative, allowing for the real-time monitoring of reacting systems without the need for sample quenching.

Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be coupled with reaction vessels to track the concentration of reactants, products, and intermediates as the reaction progresses. For the synthesis of this compound, in situ spectroscopy could be used to monitor the consumption of the starting materials and the formation of the nitrile product in real-time. This data can be used to generate detailed kinetic profiles, providing valuable insights into the reaction mechanism.

Q & A

Q. What are the recommended methods for synthesizing 2-(3-Bromophenyl)-2-methylbutanenitrile in a laboratory setting?

- Methodological Answer: The synthesis typically involves cyanation or alkylation reactions. For example, potassium hexacyanoferrate(II) can be used to introduce the nitrile group via hydrocyanation of a ketone precursor . Alternatively, substitution of a bromine atom in a bromophenyl precursor with a nitrile group under palladium catalysis (e.g., Rosenmund-von Braun reaction) may be employed. Reaction conditions (solvent, temperature, catalyst loading) must be optimized to minimize side reactions.

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodological Answer: Use a combination of ¹H/¹³C NMR to identify proton environments (e.g., aromatic protons at ~7 ppm, methyl groups at ~1.5 ppm) and nitrile carbon signals (~120 ppm in ¹³C NMR). IR spectroscopy confirms the nitrile group (sharp absorption ~2240 cm⁻¹). For definitive structural proof, X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly for steric effects from the methyl and bromophenyl groups .

Q. What analytical techniques are essential for assessing the purity of this compound?

- Methodological Answer:

- HPLC with UV detection (λ = 254 nm) quantifies purity by separating nitrile-containing byproducts.

- GC-MS identifies volatile impurities (e.g., unreacted precursors).

- Elemental analysis verifies C, H, N, and Br composition.

- Melting point determination (if solid) provides a secondary purity check .

Advanced Research Questions

Q. What strategies can resolve low yields in the synthesis of this compound?

- Methodological Answer:

- Optimize reaction conditions : Increase catalyst turnover (e.g., Pd/C vs. Pd(OAc)₂) or use microwave-assisted synthesis to reduce reaction time.

- Protecting groups : Protect reactive sites (e.g., methyl groups) to prevent undesired side reactions.

- Alternative cyanation agents : Replace toxic KCN with safer reagents like Zn(CN)₂ in Pd-catalyzed reactions .

Q. How does the bromine substituent at the 3-position influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer: The bromine atom enables Suzuki-Miyaura or Ullmann couplings for functionalization. However, steric hindrance from the methyl group may reduce reactivity. Computational studies (e.g., DFT calculations) can predict regioselectivity by analyzing electron density at the C-Br bond. Experimental validation via kinetic monitoring (e.g., in situ NMR) quantifies reaction rates .

Q. How can researchers address discrepancies between experimental and computational spectroscopic data for this compound?

- Methodological Answer:

- Re-examine sample purity : Trace solvents or moisture may shift NMR/IR peaks.

- Conformational analysis : Use variable-temperature NMR to identify dynamic effects (e.g., rotamers).

- Theoretical refinement : Adjust computational parameters (e.g., solvent model in Gaussian) to match experimental conditions. SHELX refinement of crystallographic data can resolve ambiguities in bond angles .

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

- Methodological Answer:

- Acidic conditions : The nitrile group is generally stable, but the methyl group may undergo hydrolysis if steric protection is insufficient.

- Basic conditions : The compound may degrade via nucleophilic attack on the nitrile (e.g., hydroxide ion).

- Kinetic studies (pH-dependent degradation monitored by HPLC) and isotopic labeling (¹⁸O tracking) elucidate degradation pathways .

Specialized Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer:

- Molecular docking : Screen against target proteins (e.g., cytochrome P450) to predict binding affinity.

- QSAR models : Correlate structural features (e.g., logP, dipole moment) with activity data from analogs (e.g., antimicrobial activity in ).

- ADMET prediction : Use SwissADME to assess bioavailability and toxicity risks .

Q. What experimental designs can differentiate between steric and electronic effects in reactions involving this compound?

- Methodological Answer:

- Steric maps : Generate 3D models (e.g., using Mercury software) to quantify steric bulk around the nitrile group.

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs to isolate electronic contributions.

- Competition experiments : React with substrates of varying steric/electronic profiles (e.g., bulky vs. electron-deficient aryl halides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.